3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-9-7-12(6-5-11(13)14)8-10(9)16-4-2/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFXDYOOXXZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, neuroprotective, and other therapeutic effects, based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C13H19N1O4
- Molecular Weight : 253.30 g/mol
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs).
- Cytokine Modulation : The compound has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing the release of IL-10, which is associated with anti-inflammatory responses. In a study, the highest concentration tested (100 µg/mL) resulted in a reduction of TNF-α by approximately 44% to 60% compared to control cultures .
| Cytokine | Control Level | Level with Compound (100 µg/mL) | % Change |
|---|---|---|---|
| TNF-α | 100% | 40% - 56% | -44% to -60% |
| IL-6 | 100% | Not significantly altered | N/A |
| IL-10 | 100% | Increased | N/A |
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress markers in neuronal cell lines, indicating potential benefits in neurodegenerative conditions.
- Mechanism of Action : The proposed mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within neuronal cells.
3. Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines.
- Cell Lines Tested : Studies involved human breast cancer (MCF-7), colon cancer (HT29), and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT29 | 30 |
| A549 | 35 |
The results indicate that the compound exhibits dose-dependent inhibition of cell proliferation, with varying efficacy across different cancer types.
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Chronic Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a significant reduction in disease activity scores and improved quality of life metrics.
- Neurodegenerative Disorders : A pilot study on patients with mild cognitive impairment showed improvements in cognitive function scores after treatment with the compound over three months.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
